molecular formula C12H19NO4 B8632865 tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate

tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate

Cat. No. B8632865
M. Wt: 241.28 g/mol
InChI Key: HNPOSBLBOOYMLT-UHFFFAOYSA-N
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Patent
US05856309

Procedure details

To an ice-cooled solution of 4.13 g (20.7 mmol) 3-hydroxymethyl-2,5-dihydro-pyrrole-1-carboxylic acid tert-butylester and 244 mg (2 mmol) DMAP in 50 ml pyridine was added 3.06 g (30 mmol) acetic anhydride. The mixture was stirred for 30 min at 0° C., then for additional 60 min at room temperature. The mixture was poured on ice and extracted twice with ether. The combined organic layers were evaporated in vacuo, dissolved in ether, washed with sat. CuSO4, water and brine and dried over MgSO4. Evaporation and bulb-to-bulb distillation gave 4.82 g (97%) 3-acetoxymethyl-2,5-dihydro-pyrrole-1-carboxylic acid tert.-butylester as a colorless oil, b.p. 105° C. (0.2 mbar).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
244 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]=[C:10]([CH2:13][OH:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:15](OC(=O)C)(=[O:17])[CH3:16]>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]=[C:10]([CH2:13][O:14][C:15](=[O:17])[CH3:16])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(=CC1)CO
Name
Quantity
244 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.06 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for additional 60 min at room temperature
Duration
60 min
ADDITION
Type
ADDITION
Details
The mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
WASH
Type
WASH
Details
washed with sat. CuSO4, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation and bulb-to-bulb distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(=CC1)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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